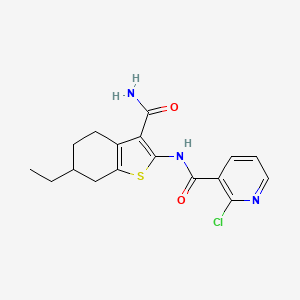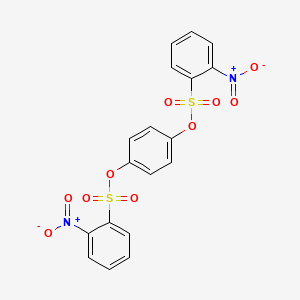![molecular formula C12H10ClN5O4S B10893734 N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10893734.png)
N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide is a synthetic compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chloro, hydroxy, and nitro-substituted phenyl ring, a carbamothioyl group, and a pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of benzoyl isothiocyanate with 2-amino-6-chloro-4-nitrophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general procedure involves dissolving the reactants in an appropriate solvent, such as dimethyl sulfoxide (DMSO), and heating the mixture to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction can produce an amino-substituted compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Mecanismo De Acción
The mechanism of action of N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, its anti-cancer activity is attributed to its ability to inhibit the PI3K pathway, which plays a crucial role in cell growth and survival . The compound binds to the active site of the enzyme, preventing its normal function and leading to the inhibition of cancer cell proliferation.
Comparación Con Compuestos Similares
N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide:
N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide: Another derivative with similar structural features and potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which may confer distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C12H10ClN5O4S |
|---|---|
Peso molecular |
355.76 g/mol |
Nombre IUPAC |
N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10ClN5O4S/c1-17-3-2-8(16-17)11(20)15-12(23)14-9-5-6(18(21)22)4-7(13)10(9)19/h2-5,19H,1H3,(H2,14,15,20,23) |
Clave InChI |
BCWYVFVVZGYTRP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)C(=O)NC(=S)NC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10893665.png)
![1,3-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10893668.png)

![2-(1H-imidazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B10893697.png)
![(2E)-3-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B10893699.png)
![6-(1,3-benzodioxol-5-yl)-N-(3-ethoxypropyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10893703.png)
![5-{2-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10893710.png)
![5-(4-fluorophenyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10893716.png)
![N-[(1Z)-3-[2-(hydroxymethyl)piperidin-1-yl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B10893717.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10893728.png)
![6-(1-methyl-1H-pyrazol-5-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10893730.png)
![(Oxolan-2-ylmethyl)[(3-phenoxyphenyl)methyl]amine](/img/structure/B10893742.png)

![4-{[2-(1H-indol-3-yl)ethyl]amino}-2H-chromen-2-one](/img/structure/B10893746.png)
